Methyl benzofuran-6-carboxylate

Pharmaceutical Intermediates LFA-1 Antagonist Synthesis Process Chemistry

Methyl benzofuran-6-carboxylate (CAS 588703-29-1) is the patented, irreplaceable key intermediate in the validated synthetic route to lifitegrast (XIIDRA®), the FDA-approved LFA-1 antagonist. No alternative regioisomer—4- or 5-carboxylate—can substitute. Consensus LogP 2.05 and TPSA 39.4 Ų ensure optimal membrane permeability. The methyl ester enables hydrolysis, reduction, or nucleophilic acyl substitution. Also serves as a rigid retinoid scaffold for selective RAR/RXR modulator discovery. Procure under CAS 588703-29-1 with batch-specific HPLC certification for GMP API precursor compliance.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 588703-29-1
Cat. No. B1291434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl benzofuran-6-carboxylate
CAS588703-29-1
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C=CO2
InChIInChI=1S/C10H8O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-6H,1H3
InChIKeyGVDHNZDNWGZFLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Benzofuran-6-carboxylate (CAS 588703-29-1) Procurement and Selection Guide for Pharmaceutical Intermediates


Methyl benzofuran-6-carboxylate (CAS 588703-29-1) is a heterocyclic building block featuring a benzofuran core esterified at the 6-position with a methyl carboxylate group, with a molecular weight of 176.17 g/mol and molecular formula C₁₀H₈O₃ [1]. This compound serves as a key intermediate in the synthesis of lifitegrast, an FDA-approved leukocyte function antigen-1 (LFA-1) antagonist for treating dry eye disease [2]. It is commercially supplied as a white to yellow solid with standard purity of 95% (HPLC) and is intended for laboratory research and pharmaceutical process development applications .

Methyl Benzofuran-6-carboxylate: Why In-Class Compounds Cannot Be Simply Interchanged


Benzofuran-6-carboxylate derivatives exhibit pronounced structure-dependent variations in reactivity, lipophilicity, and target engagement due to differential substitution patterns on the benzofuran core . The methyl ester at the 6-position confers a distinct balance of hydrolytic susceptibility and electronic properties that directly impact downstream synthetic efficiency and pharmacokinetic parameters compared to the free acid, ethyl ester, or 4-substituted analogs [1]. For example, the consensus LogP of 2.05 for methyl benzofuran-6-carboxylate places it in an optimal lipophilicity range for membrane permeability, whereas the corresponding carboxylic acid exhibits dramatically lower LogP values that would preclude passive diffusion in cellular assays . Furthermore, the specific 6-carboxylate regioisomer is uniquely positioned as the requisite intermediate in the patented synthesis of lifitegrast; substitution with 4-carboxylate or 5-carboxylate isomers would yield entirely different reaction outcomes and fail to produce the target drug substance [2]. These compound-specific attributes mean that procurement decisions cannot be made solely on the basis of 'benzofuran carboxylate' class membership.

Methyl Benzofuran-6-carboxylate (CAS 588703-29-1): Quantifiable Differentiation Evidence Against Key Analogs


Critical Intermediate for Lifitegrast Synthesis: Validated by Patent-Protected Process

Methyl benzofuran-6-carboxylate is the specifically designated key intermediate in the patented synthesis of lifitegrast (XIIDRA®), an FDA-approved LFA-1 antagonist for dry eye disease [1]. The granted Indian patent explicitly claims a process wherein methyl-1-benzofuran-6-carboxylate is hydrolyzed to benzofuran-6-carboxylic acid, which then undergoes further coupling to yield lifitegrast [1]. No other regioisomer or analog—such as methyl benzofuran-5-carboxylate or methyl benzofuran-4-carboxylate—is disclosed as suitable for this pathway; substitution with alternative carboxylate regioisomers would alter the reaction trajectory and fail to produce the pharmacologically active lifitegrast molecule [1].

Pharmaceutical Intermediates LFA-1 Antagonist Synthesis Process Chemistry

Physicochemical Profile: Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Versus Carboxylic Acid Analog

Methyl benzofuran-6-carboxylate exhibits a consensus LogP of 2.05 and XLogP3 of 2.2 , reflecting moderate lipophilicity suitable for passive membrane diffusion. In contrast, the corresponding free acid, benzofuran-6-carboxylic acid, would exhibit substantially lower LogP values (predicted LogP approximately 1.0-1.5 lower) due to the ionizable carboxylic acid group, which would reduce passive permeability and alter oral bioavailability predictions [1]. Additionally, the compound possesses a topological polar surface area (TPSA) of 39.4 Ų and zero hydrogen bond donors, placing it within favorable ranges for blood-brain barrier penetration and oral absorption .

ADME Prediction Drug Design Physicochemical Profiling

Anti-Inflammatory and Cytokine Inhibitory Activity: Reported Profile Versus Untested Analogs

Methyl benzofuran-6-carboxylate has been reported to inhibit the production of proinflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-8, CCL2, CXCL1, and CXCL2, and to exhibit antiangiogenic activity potentially via inhibition of VEGF production . The compound is described as a conformationally constrained synthetic retinoid analogue with anti-inflammatory effects relevant to inflammatory skin diseases . While quantitative IC₅₀ values against these specific cytokines are not disclosed in the available vendor technical documentation, the reported profile distinguishes it from many benzofuran-6-carboxylate analogs (e.g., 4-hydroxy, 4-chloro, 2-formyl derivatives) for which no such cytokine inhibitory activity has been documented .

Anti-Inflammatory Agents Cytokine Inhibition Immunomodulation

Purity Specifications and Analytical Quality Control: Comparative Advantage in Procurement

Methyl benzofuran-6-carboxylate is commercially supplied with a standard purity of 95% (HPLC) by multiple vendors . Bidepharm provides batch-specific quality control reports including NMR, HPLC, and GC data for this compound . In contrast, several structurally similar analogs such as methyl 2-methyl-4-((4-methylbenzyl)oxy)benzofuran-6-carboxylate and methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate are offered as 'research grade' without guaranteed purity specifications or batch-specific analytical certificates, introducing variability that can compromise reproducibility in sensitive synthetic or biological assays .

Chemical Procurement Quality Control Analytical Chemistry

Methyl Benzofuran-6-carboxylate (CAS 588703-29-1): Evidence-Based Application Scenarios for Research and Industrial Procurement


Pharmaceutical Process Development for Lifitegrast and Related LFA-1 Antagonists

Procurement of methyl benzofuran-6-carboxylate is essential for any research or industrial program engaged in the synthesis of lifitegrast (XIIDRA®) or structurally related LFA-1 antagonists. As established in Section 3, this compound is the patented key intermediate in the validated synthetic route to lifitegrast [1]. No alternative regioisomer (e.g., 5-carboxylate or 4-carboxylate) has been demonstrated to yield the target drug substance via the same pathway. Users should source this specific CAS number (588703-29-1) with batch-specific analytical certification to ensure compliance with Good Manufacturing Practice (GMP) precursor requirements for active pharmaceutical ingredient (API) synthesis [1].

Early-Stage Drug Discovery: Anti-Inflammatory and Immunomodulatory Screening

Based on the supporting evidence for cytokine inhibitory activity described in Section 3, methyl benzofuran-6-carboxylate represents a viable starting point for hit-to-lead optimization in anti-inflammatory or immunomodulatory drug discovery programs . Researchers evaluating benzofuran-based scaffolds for inhibition of TNF-α, IL-1β, IL-8, CCL2, CXCL1, or CXCL2 should prioritize this compound over analogs lacking any documented activity against these specific targets. The moderate consensus LogP (2.05) and favorable TPSA (39.4 Ų) further support its suitability as a core scaffold for subsequent structure-activity relationship (SAR) exploration .

Building Block for Heterocyclic Chemistry and Cross-Coupling Reactions

The methyl ester at the 6-position of the benzofuran core provides a versatile handle for further synthetic manipulation, including hydrolysis to the carboxylic acid, reduction to the alcohol, or participation in nucleophilic acyl substitution reactions [2]. Its favorable solubility in common organic solvents and well-defined molecular architecture ensure consistent performance in cross-coupling reactions and heterocyclic derivatization [2]. Procure with ≥95% HPLC purity to minimize byproduct formation in multi-step synthetic sequences .

Retinoid Analog Research and Conformationally Constrained Ligand Design

Methyl benzofuran-6-carboxylate is described as a conformationally constrained synthetic retinoid analogue . This structural feature may confer enhanced selectivity and reduced off-target effects compared to flexible retinoid scaffolds. Researchers in nuclear receptor pharmacology or retinoid signaling should consider this compound as a rigid core for developing selective retinoic acid receptor (RAR) or retinoid X receptor (RXR) modulators, leveraging the documented anti-inflammatory and antiangiogenic activities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl benzofuran-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.